

Ethyl 2-Octynoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ethyl 2-octynoate*

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CAS Number: 10519-20-7 IUPAC Name: Ethyl oct-2-ynoate

This technical guide provides a comprehensive overview of **ethyl 2-octynoate**, a valuable chemical intermediate for professionals in research, and drug development. This document details its chemical and physical properties, spectroscopic data, and safety information. While specific biological activities and detailed synthesis protocols are not extensively documented in publicly available literature, this guide summarizes the existing knowledge and provides a foundation for future investigation.

Chemical and Physical Properties

Ethyl 2-octynoate, also known by synonyms such as ethyl oct-2-ynoate and 2-octynoic acid, ethyl ester, is an unsaturated fatty acid ester.^[1] Its fundamental properties are summarized in the table below, providing essential data for laboratory and research applications.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ O ₂	[2]
Molecular Weight	168.23 g/mol	[1]
Appearance	Colorless liquid	
Boiling Point	208.5 °C (predicted)	
Density	0.903 g/cm ³ (predicted)	
LogP	3.3 (predicted)	
SMILES	CCCCCC#CC(=O)OCC	[3]
InChI	InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **ethyl 2-octynoate**. The following is a summary of available data.

¹H NMR Spectroscopy:

- δ (ppm): 0.91 (t, 3H, J=7.0 Hz), 1.29 (t, 3H, J=7.1 Hz), 1.30-1.38 (m, 4H), 1.48-1.57 (m, 2H), 2.30 (t, 2H, J=7.0 Hz), 4.19 (q, 2H, J=7.1 Hz)

¹³C NMR Spectroscopy:

- δ (ppm): 13.8, 14.2, 19.1, 22.1, 27.8, 31.0, 61.5, 73.8, 91.3, 153.9

Infrared (IR) Spectroscopy:

- Key Peaks (cm⁻¹): ~2240 (C≡C stretch), ~1715 (C=O stretch), ~1250 (C-O stretch)

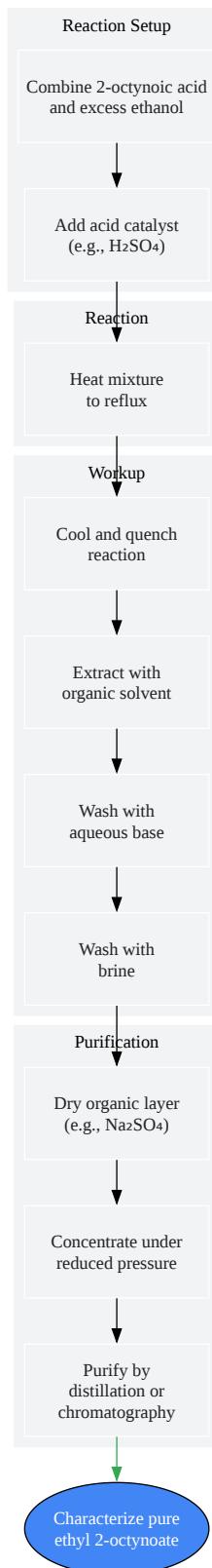
Mass Spectrometry (MS):

- Molecular Ion (M⁺): m/z 168

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of **ethyl 2-octynoate** is not readily available in the surveyed literature. However, its synthesis can be logically approached through standard organic chemistry methodologies. A plausible synthetic route is the esterification of 2-octynoic acid with ethanol under acidic conditions (Fischer esterification) or the alkylation of an ethyl propiolate derivative.

A generalized workflow for the synthesis of esters from carboxylic acids and alcohols is presented below. Note: This is a conceptual workflow and would require optimization for the specific synthesis of **ethyl 2-octynoate**.

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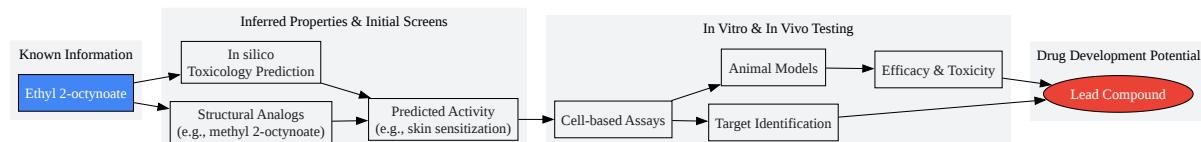
Caption: Generalized workflow for Fischer esterification.

Biological Activity and Toxicological Information

There is limited specific data on the biological activity of **ethyl 2-octynoate** in the context of drug discovery or its interaction with specific signaling pathways. Its structural analog, **methyl 2-octynoate**, is recognized as a skin sensitizer and is used in fragrances.[3] An evaluation of octynoic and nonynoic acid esters, including **ethyl 2-octynoate**, suggests a potential for skin sensitization.[3]

Acute oral toxicity studies on related compounds suggest low toxicity, with LD50 values in rats reported to be greater than 2000 mg/kg bw.[3] However, no specific acute dermal or inhalation toxicity data for **ethyl 2-octynoate** is available.[3]

The following diagram illustrates a logical relationship for assessing the potential biological impact of a novel compound like **ethyl 2-octynoate**, starting from its known properties.



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References

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